
3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮
描述
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione (also known as 4-FPMD) is a synthetic compound with a variety of applications in the scientific research field. It is a versatile molecule that can be used in a variety of experiments, from biochemical to physiological studies. 4-FPMD has been widely studied in recent years, and its applications are being explored in various areas. In
科学研究应用
荧光化学传感器
4-甲基-2,6-二甲酰基苯酚(DFP)是一种结构类似于3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮的化合物,已被广泛研究用于作为荧光平台在化学传感器的开发中的应用。这些化学传感器可以检测各种分析物,包括金属离子如Zn2+、Cu2+和Hg2+,阴离子如N3−和CH3COO−,以及半胱氨酸等中性分子。基于DFP的化学传感器具有很高的选择性和灵敏度,突显了类似荧光化合物在各个领域分析应用的潜力(Roy, 2021)。
有机合成
与3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮中的结构基团相关的2-氟-4-溴联苯研究突显了氟化合物在有机合成中的重要性,特别是在制备类似flurbiprofen的药物时。这项研究说明了为氟化合物开发实用和可扩展的合成方法的持续努力,这可能会延伸到3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮的合成和应用在药物化学中(Qiu et al., 2009)。
二酮吡咯吡咯(DPPs)
二酮吡咯吡咯与3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮具有功能核心相似性,以其广泛的应用而闻名,从高质量颜料到荧光成像。对它们的合成、反应性和光学性质的全面审查展示了结构相关化合物在先进材料和生物成像应用中的潜力(Grzybowski & Gryko, 2015)。
DNA小沟结合剂
与3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮结构相关的合成染料Hoechst 33258强烈结合到双链B-DNA的小沟。这一特性已被应用于荧光DNA染色,展示了结构相关化合物在生物物理和生物医学研究中的实用性。这些应用突显了3-(4-氟苯基)-1-甲基哌嗪-2,5-二酮衍生物在生物成像和诊断中的潜力(Issar & Kakkar, 2013)。
属性
IUPAC Name |
3-(4-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKEZKBVVTLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



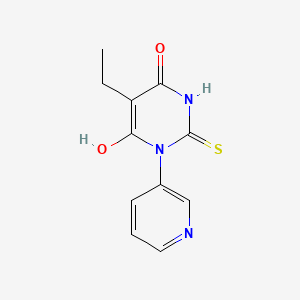





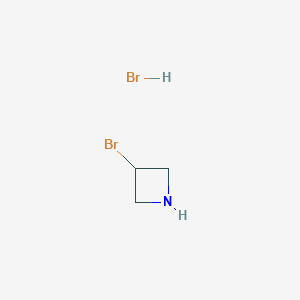

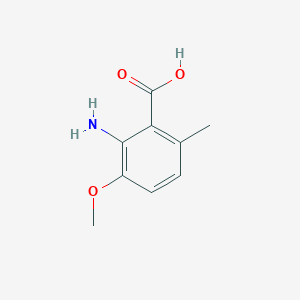
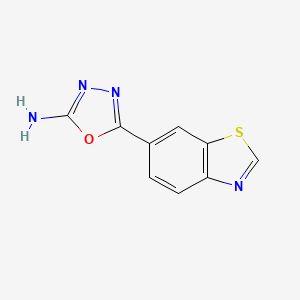
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)

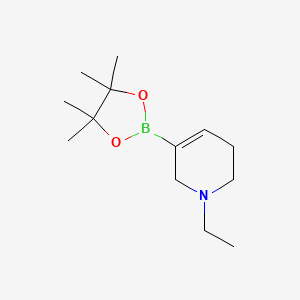
![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)